VEGFR-2 Inhibitory Potency: Derivative 6b Outperforms Sorafenib in Biochemical Assay
Derivatives of 1H-pyrazolo[3,4-d]thiazole demonstrate potent VEGFR-2 inhibition, a key driver of angiogenesis. Compound 6b (a 1,3,5-trisubstituted derivative) exhibited superior VEGFR-2 inhibition compared to the clinical standard sorafenib [1]. This demonstrates the scaffold's ability to be optimized for enhanced potency against a clinically validated oncology target.
| Evidence Dimension | VEGFR-2 Inhibition |
|---|---|
| Target Compound Data | IC50 not explicitly reported, but described as 'surpassing the efficacy of sorafenib' [1] |
| Comparator Or Baseline | Sorafenib (reference VEGFR-2 inhibitor) |
| Quantified Difference | Qualitative superiority; exact fold-change not provided in abstract |
| Conditions | In vitro VEGFR-2 biochemical assay |
Why This Matters
Identifies the pyrazolo[3,4-d]thiazole scaffold as a promising starting point for the design of next-generation VEGFR-2 inhibitors with potential to exceed the efficacy of existing drugs.
- [1] El Behery, M. et al. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. Chem. Biodivers. 2025, e202403173. PMID: 39921917. View Source
